![molecular formula C7H10O2 B14472795 7-Hydroxyspiro[2.4]heptan-4-one CAS No. 67105-56-0](/img/structure/B14472795.png)
7-Hydroxyspiro[2.4]heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxyspiro[2.4]heptan-4-one is a unique organic compound characterized by its spirocyclic structure. This compound contains a spiro[2.4]heptane core with a hydroxyl group at the 7th position and a ketone group at the 4th position. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyspiro[2.4]heptan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclopropane derivative with a suitable electrophile, followed by oxidation to introduce the hydroxyl group. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of functional groups via oxidation or reduction reactions.
- Purification and isolation of the final product using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxyspiro[2.4]heptan-4-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.
Major Products:
Oxidation: Formation of spiro[2.4]heptane-4,7-dione.
Reduction: Formation of 7-hydroxyspiro[2.4]heptan-4-ol.
Substitution: Formation of spiro[2.4]heptan-4-one derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
7-Hydroxyspiro[2.4]heptan-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Hydroxyspiro[2.4]heptan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various effects such as enzyme inhibition or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Spiro[2.4]heptan-4-one: Lacks the hydroxyl group at the 7th position.
4-Heptanone: A linear ketone without the spirocyclic structure.
Spiro[2.4]heptane-4,7-dione: Contains two carbonyl groups instead of a hydroxyl and a ketone group.
Uniqueness: 7-Hydroxyspiro[2.4]heptan-4-one is unique due to its spirocyclic structure combined with both hydroxyl and ketone functional groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
67105-56-0 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
4-hydroxyspiro[2.4]heptan-7-one |
InChI |
InChI=1S/C7H10O2/c8-5-1-2-6(9)7(5)3-4-7/h5,8H,1-4H2 |
InChI-Schlüssel |
TYFXPSDRSSFIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2(C1O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




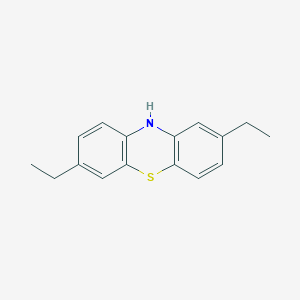
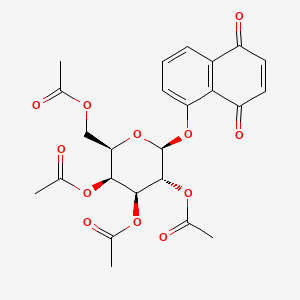
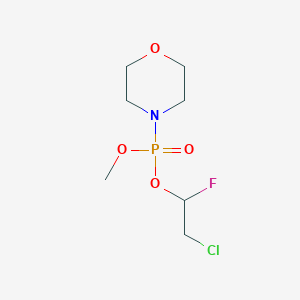

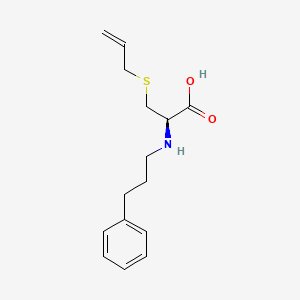

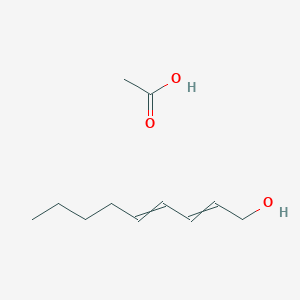
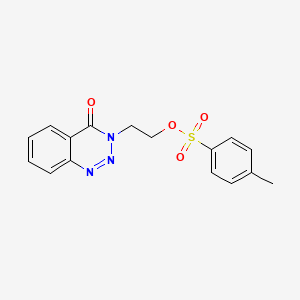
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)

![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)

